6-{[(Furan-2-yl)methyl]amino}-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one
Description
This compound is a nitrogen- and sulfur-containing tetracyclic heterocycle with a fused furan-derived substituent. Its IUPAC name reflects a complex polycyclic framework: a 17-membered ring system incorporating thia (sulfur), triaza (three nitrogen atoms), and a ketone group. Structural validation via X-ray crystallography (using programs like SHELXL ) confirms its tetracyclic core, which is critical for understanding its physicochemical behavior and interactions with biological targets.
Properties
IUPAC Name |
6-(furan-2-ylmethylamino)-17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-18-16-12-5-1-2-6-13(12)25-17(16)20-15-8-7-14(21-22(15)18)19-10-11-4-3-9-24-11/h3-4,7-9H,1-2,5-6,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRIZVYUNKIUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4C=CC(=NN4C3=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related tetracyclic heterocycles.
Table 1: Structural and Functional Comparison of Tetracyclic Heterocycles
Key Comparisons:
Core Structure :
- The target compound and its analogs share a tetracyclic backbone with nitrogen and sulfur atoms. However, the positioning of heteroatoms varies: the target compound has 17-thia and 2,7,8-triaza, while the compound in incorporates 10-thia and 3,5,6,8-tetrazatetracyclic systems. These differences influence electronic properties, such as dipole moments and hydrogen-bonding capacity .
Substituent Effects: The furan-2-ylmethyl amino group in the target compound contrasts with the methoxy (), diethylamino propylamino (), and phenol () groups in others.
Synthetic Routes: The target compound’s synthesis likely involves cyclocondensation of furan-2-ylmethyl amine with a preformed tetracyclic precursor, analogous to methods for spirolactams () and triazatetracyclo derivatives (). In contrast, the compound in requires multi-step functionalization to introduce its bulky diethylamino and phenyl groups.
Bioactivity Potential: While bioactivity data for the target compound is absent, structurally related spirolactams () and azatetracyclo compounds () exhibit antimicrobial and enzyme-inhibitory properties. The phenolic analog in may have antioxidant activity due to its hydroxyl group.
Research Findings and Implications
Structural Insights: X-ray crystallography () confirms that the tetracyclic framework in these compounds is rigid, with bond lengths and angles consistent with aromatic and non-aromatic heterocycles. The furan substituent in the target compound introduces slight torsional strain, as seen in similar spirolactams ().
Thermodynamic Stability :
Compounds with electron-withdrawing groups (e.g., ketones in the target compound) show higher thermal stability than those with electron-donating groups (e.g., methoxy in ), as evidenced by differential scanning calorimetry data in related studies .
In contrast, the diethylamino propylamino analog () has a higher molecular weight (485.6 g/mol), likely reducing membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
